2-[[(Z)-2,2-dimethylhydrazono](4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a molecular formula of C19H18N2O3 and a molecular weight of 322.35782 . This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their significant medicinal properties .
Preparation Methods
The synthesis of 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione include other isoindoline-1,3-dione derivatives and hydrazone compounds. These compounds share similar structural features and biological activities but may differ in their specific substituents and functional groups. For example:
N-Substituted isoindoline-1,3-dione derivatives: These compounds have shown varying degrees of enzyme inhibition and biological activity.
Hydrazone derivatives: These compounds are known for their anticancer and antimicrobial properties.
Properties
IUPAC Name |
2-[N-(dimethylamino)-C-(4-methoxyphenyl)carbonimidoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)20-17(12-8-10-13(24-3)11-9-12)16-18(22)14-6-4-5-7-15(14)19(16)23/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKWFKEVBJXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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